c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2
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Overview
Description
The compound C[Nle-Nle-D-Nal(2’)-Arg-Trp-Glu]-NH2 is a cyclic lactam analogue of alpha-melanocyte-stimulating hormone (alpha-MSH). It is designed to target the human melanocortin-3 receptor (hMC3R) and has shown significant potential as a selective agonist and antagonist . This compound is part of a broader class of melanotropins, which are critical biochemical tools for elucidating the functions of melanocortin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The replacement of Proline (6) residue and the dicarboxylic acid linker with 2,3-pyrazine-dicarboxylic acid has been shown to furnish a highly selective hMC3R partial agonist and antagonist . The placement of Norleucine (Nle) residues in specific positions further enhances the selectivity and potency of the compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method is advantageous for producing large quantities of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
C[Nle-Nle-D-Nal(2’)-Arg-Trp-Glu]-NH2: undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: The disulfide bonds, if present, can be reduced to thiols.
Substitution: The amino acid residues can undergo substitution reactions to modify the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various amino acid derivatives and coupling reagents used in peptide synthesis.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity and stability .
Scientific Research Applications
C[Nle-Nle-D-Nal(2’)-Arg-Trp-Glu]-NH2: has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the melanocortin-3 receptor (hMC3R) and modulating its activity. The binding of the compound to hMC3R activates G proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . This signaling pathway regulates various physiological functions, including pigmentation, energy homeostasis, and steroidogenesis .
Comparison with Similar Compounds
Similar Compounds
- C[Nle-Arg-D-Nal(2’)-Arg-Trp-Glu]-NH2
- C[Nle-Arg-D-Phe-Arg-Trp-Glu]-NH2
- C[Nle-Asp-D-Nal(2’)-Arg-Trp-Glu]-NH2
- C[Nle-Gln-D-Nal(2’)-Arg-Trp-Glu]-NH2
- C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2
Uniqueness
C[Nle-Nle-D-Nal(2’)-Arg-Trp-Glu]-NH2: is unique due to its specific placement of Norleucine residues, which enhances its selectivity and potency for the melanocortin-3 receptor. This makes it a valuable tool for studying the physiological functions of this receptor and developing new therapeutic agents .
Properties
Molecular Formula |
C47H63N11O7 |
---|---|
Molecular Weight |
894.1 g/mol |
IUPAC Name |
(2S,5S,8R,11S,14S,17S)-2,5-dibutyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide |
InChI |
InChI=1S/C47H63N11O7/c1-3-5-15-35-42(61)55-36(16-6-4-2)43(62)57-38(25-28-19-20-29-12-7-8-13-30(29)24-28)45(64)56-37(18-11-23-51-47(49)50)44(63)58-39(26-31-27-52-33-17-10-9-14-32(31)33)46(65)54-34(41(48)60)21-22-40(59)53-35/h7-10,12-14,17,19-20,24,27,34-39,52H,3-6,11,15-16,18,21-23,25-26H2,1-2H3,(H2,48,60)(H,53,59)(H,54,65)(H,55,61)(H,56,64)(H,57,62)(H,58,63)(H4,49,50,51)/t34-,35-,36-,37-,38+,39-/m0/s1 |
InChI Key |
TYFFXNLNRYRUAU-LFSOJSGESA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCCC |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCCC |
Origin of Product |
United States |
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